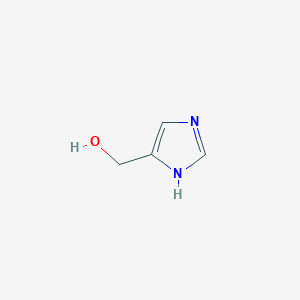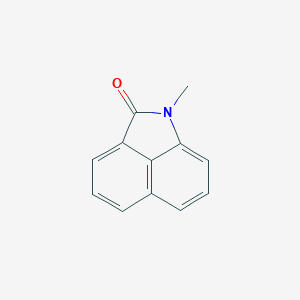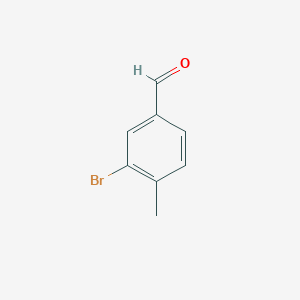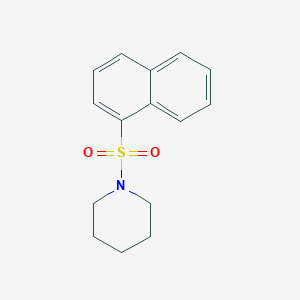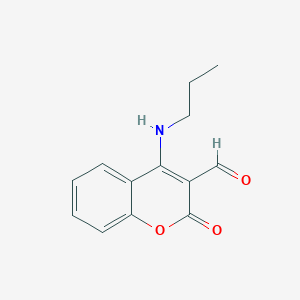
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Warfarin, which is a widely used anticoagulant drug. However,
Mechanism Of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- as an anticoagulant agent involves the inhibition of vitamin K epoxide reductase. This enzyme is responsible for the recycling of vitamin K, which is required for the synthesis of clotting factors in the liver. The inhibition of this enzyme by 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- leads to a decrease in the synthesis of clotting factors, thereby preventing blood clotting. The mechanism of action of this compound as an anti-cancer agent involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- have been extensively studied. As an anticoagulant agent, this compound can prevent the formation of blood clots, which can lead to various cardiovascular diseases, including stroke and heart attack. However, the use of this compound as an anticoagulant agent can also lead to bleeding disorders. As an anti-cancer agent, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth and proliferation of cancer cells. However, this compound can also have toxic effects on healthy cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- in lab experiments include its well-established synthesis methods and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxic effects on healthy cells and the need for careful handling due to its anticoagulant properties.
Future Directions
There are several future directions for the scientific research of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. One of the significant areas of research is the development of new anticoagulant agents based on the structure of this compound. Another area of research is the further exploration of the anti-cancer properties of this compound and the development of new anti-cancer agents based on its structure. Additionally, the potential use of this compound in other scientific research fields, such as neuroscience and immunology, can be explored.
Synthesis Methods
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- involves several steps. The first step is the condensation of 4-hydroxycoumarin with propionaldehyde to form 4-(prop-2-en-1-yl)benzene-1,2-diol. This intermediate is then reacted with propylamine to form the final product, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)-. The synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation reaction and the Mannich reaction.
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is as an anticoagulant agent. Warfarin, the drug form of this compound, is widely used to prevent blood clotting in patients with cardiovascular diseases. Besides, this compound has been studied for its potential anti-cancer properties. Studies have shown that 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- can inhibit the growth of cancer cells and induce apoptosis.
properties
CAS RN |
136806-22-9 |
|---|---|
Product Name |
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-4-(propylamino)- |
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-oxo-4-(propylamino)chromene-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-2-7-14-12-9-5-3-4-6-11(9)17-13(16)10(12)8-15/h3-6,8,14H,2,7H2,1H3 |
InChI Key |
HKFAIEFECPBETD-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



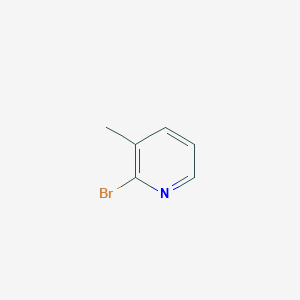
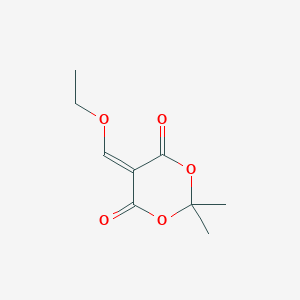
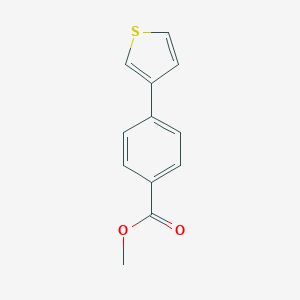
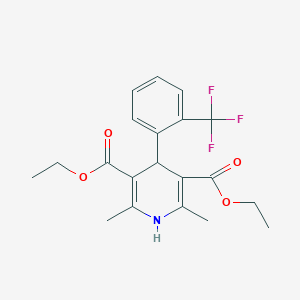
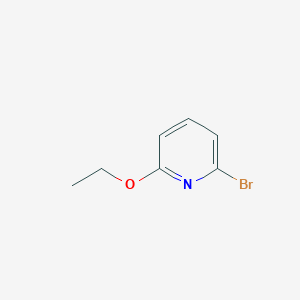
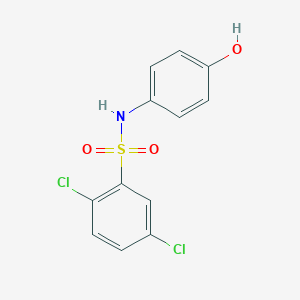
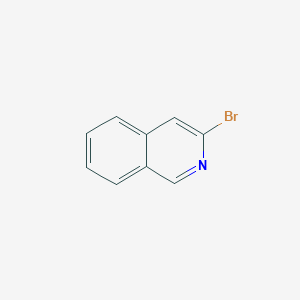
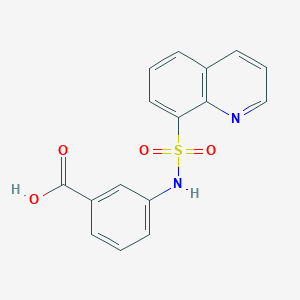
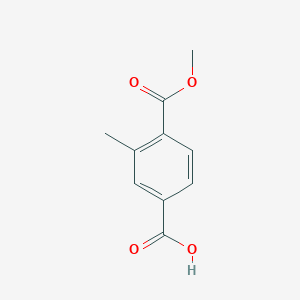
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
